molecular formula C9H15N3 B13063265 3-Ethyl-1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine

3-Ethyl-1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine

Cat. No.: B13063265
M. Wt: 165.24 g/mol
InChI Key: YDLLCTMJPSKDRY-UHFFFAOYSA-N
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Description

3-Ethyl-1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine is a saturated, bicyclic heterocyclic compound of significant interest in medicinal and synthetic chemistry. It belongs to the class of fused pyrazolopyridines, structures known for their wide range of pharmacological activities. These N-heterocyclic scaffolds are frequently investigated as core structures in the development of therapeutic agents due to their ability to mimic purine bases, a property that allows them to interact effectively with biological targets . The specific pyrazolo[3,4-c]pyridine isomer is one of several possible fused structures and represents a key synthon for the construction of more complex molecules . This compound, featuring a tetrahydro (saturated) backbone, is particularly valuable as a synthetic intermediate. Researchers utilize it to build diverse chemical libraries for screening in various discovery programs. Its structure is closely related to other pharmacologically active pyrazolopyridines, which have been reported to exhibit activities including anticancer, anti-inflammatory, antiviral, and antimicrobial effects, and to act as inhibitors for various enzymes and kinases . The ethyl and methyl substituents on the core scaffold can influence the compound's physicochemical properties and binding affinity, making it a versatile building block for structure-activity relationship (SAR) studies. This product is intended for research and development purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use.

Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

3-ethyl-1-methyl-4,5,6,7-tetrahydropyrazolo[3,4-c]pyridine

InChI

InChI=1S/C9H15N3/c1-3-8-7-4-5-10-6-9(7)12(2)11-8/h10H,3-6H2,1-2H3

InChI Key

YDLLCTMJPSKDRY-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN(C2=C1CCNC2)C

Origin of Product

United States

Preparation Methods

Cyclization of Aminopyridine Derivatives with Hydrazine or Hydrazine Equivalents

One common approach involves:

  • Starting with a 3-aminopyridine or substituted aminopyridine.
  • Reacting with hydrazine hydrate or hydrazine derivatives to form a hydrazone intermediate.
  • Cyclizing the intermediate under acidic or basic reflux conditions to close the pyrazole ring fused to the pyridine.

For example, the methyl group at N-1 can be introduced by using methylhydrazine or by methylation post-cyclization, while the ethyl group at C-3 can be introduced by starting from an ethyl-substituted pyridine or via alkylation.

Palladium-Catalyzed Intramolecular Cyclization

A more modern and regioselective method involves:

  • Synthesizing imine intermediates from β-bromovinyl aldehydes and 5-aminopyrazoles.
  • Using palladium acetate as a catalyst with ligands such as xantphos.
  • Heating the mixture in solvents like anhydrous DMF at elevated temperatures (~120 °C) for 12 hours to induce intramolecular Heck-type cyclization, forming the pyrazolo[3,4-c]pyridine core with substituents.

This method has been shown to produce various substituted pyrazolo[3,4-c]pyridines with good yields (up to 79%) and high regioselectivity.

Alkylation of Preformed Pyrazolo[3,4-c]pyridines

Another step involves selective alkylation:

  • Reacting pyrazolo[3,4-c]pyridine intermediates with alkyl halides (e.g., ethyl chloroacetate) in the presence of bases or solvents like pyridine under reflux.
  • This leads to substitution at nitrogen or carbon positions, introducing ethyl or methyl groups.
  • Yields reported in similar alkylation reactions range from 60% to 70%.

Typical Reaction Conditions and Yields

Step Reagents/Conditions Temperature Time Yield (%) Notes
Formation of imine intermediate β-bromovinyl aldehyde + 5-aminopyrazole in DCM, molecular sieves Room temperature 12 h ~85-90 Purified by column chromatography
Pd-catalyzed cyclization Pd(OAc)2 (5 mol%), xantphos (10 mol%), K2CO3, DMF 120 °C 12 h 70-80 Intramolecular Heck reaction
Alkylation with ethyl chloroacetate Pyrazolo[3,4-c]pyridine + ethyl chloroacetate in pyridine Reflux (~115 °C) 5 h ~63 Product crystallized from dioxane

Research Findings and Optimization

  • The palladium-catalyzed method provides a regioselective and efficient route to substituted pyrazolo[3,4-c]pyridines with diverse substituents, including ethyl and methyl groups. This method is advantageous for its mild conditions and good functional group tolerance.
  • Alkylation reactions require careful control of stoichiometry and reaction time to avoid over-alkylation or side reactions.
  • The choice of solvent and base is critical: pyridine acts both as solvent and base in alkylation steps, while DMF is preferred for Pd-catalyzed cyclization.
  • Purification typically involves column chromatography and recrystallization to obtain analytically pure compounds.

Summary Table of Preparation Methods for this compound

Method Key Reagents Reaction Type Conditions Yield (%) Advantages Limitations
Hydrazine Cyclization 3-Aminopyridine, hydrazine hydrate Cyclization Acidic/basic reflux 60-80 Simple, accessible reagents Longer reaction times
Pd-Catalyzed Intramolecular Heck β-bromovinyl aldehyde, Pd(OAc)2, xantphos Pd-catalyzed cyclization 120 °C, 12 h, DMF 70-80 High regioselectivity, yields Requires Pd catalyst, ligand
Alkylation of Pyrazolopyridine Ethyl chloroacetate, pyridine N-alkylation Reflux, 5 h ~63 Straightforward alkylation Moderate yields, side products possible

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds .

Scientific Research Applications

3-Ethyl-1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Ethyl-1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Key structural analogs differ in substituents and ring fusion positions, leading to distinct physicochemical and biological profiles:

Compound Substituents Molecular Formula Molecular Weight Key Features
3-Ethyl-1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine 3-ethyl, 1-methyl C₉H₁₅N₃ 165.24 g/mol Enhanced lipophilicity; potential for CNS penetration
Ethyl 1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate 3-ethyl ester, 1-methyl C₁₀H₁₅N₃O₂ 217.25 g/mol Ester group increases polarity; likely a prodrug or intermediate
tert-Butyl 3-iodo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate 3-iodo, 6-tert-butyl ester C₁₁H₁₆IN₃O₂ 349.17 g/mol Bulky tert-butyl group improves steric hindrance; iodine enables further functionalization
1,3-Dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-5-amine 1,3-dimethyl, 5-amino C₈H₁₄N₄ 166.23 g/mol Amino group enhances hydrogen-bonding potential; [3,4-b] ring fusion variant

Key Observations :

  • Synthetic Utility : Iodo and tert-butyl derivatives (e.g., ) serve as intermediates for cross-coupling reactions, whereas the target compound’s ethyl group may limit further derivatization.
  • Ring Fusion Position : Pyrazolo[3,4-c]pyridine derivatives differ from [3,4-b] or [4,3-c] analogs in ring junction geometry, affecting electronic properties and binding to biological targets .

Physicochemical and Pharmacokinetic Profiles

  • Solubility : Ethyl carboxylate derivatives (e.g., ) exhibit higher aqueous solubility due to ionizable groups, whereas the target compound’s hydrophobicity may limit solubility but enhance bioavailability .
  • Metabolic Stability : Methyl groups at position 1 may reduce oxidative metabolism, while ethyl groups at position 3 could slow hepatic clearance compared to ester-containing analogs .

Biological Activity

3-Ethyl-1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and therapeutic applications based on available literature.

  • Molecular Formula : C9H15N3
  • Molecular Weight : 165.24 g/mol
  • CAS Number : 1552601-98-5

Biological Activity Overview

Research indicates that compounds within the pyrazolo[3,4-c]pyridine class exhibit various biological activities, including anticancer and anti-inflammatory properties. The specific activities of this compound have been less extensively documented compared to its analogs.

Anticancer Activity

Recent studies suggest that pyrazolo[3,4-c]pyridine derivatives can induce apoptosis in cancer cells. For instance:

  • A study involving similar pyrazolo compounds demonstrated their ability to downregulate prenylation processes in cancer cells such as multiple myeloma (MM) and pancreatic ductal adenocarcinoma (PDAC), leading to reduced tumor growth in xenograft models .
  • Another research project explored halloysite nanotube-based delivery systems for pyrazolo derivatives aimed at treating prostate and bladder cancers. The results indicated significant cytotoxic effects against specific cancer cell lines (RT112 and UMUC3) when treated with these compounds .

The proposed mechanisms for the anticancer effects include:

  • Inhibition of Key Signaling Pathways : Pyrazolo derivatives may inhibit critical pathways involved in cell proliferation and survival.
  • Induction of Apoptosis : These compounds can trigger apoptotic pathways in cancer cells, facilitating programmed cell death.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in MM and PDAC
CytotoxicityEffective against prostate and bladder cancer cells
MechanismInhibition of prenylation

Case Studies

  • Case Study on Antitumor Efficacy :
    • A compound structurally related to this compound was tested in xenograft models. The results showed a significant reduction in tumor volume without major liver toxicity or histopathological damage .
  • Delivery Systems for Enhanced Efficacy :
    • The use of halloysite nanotubes as carriers for pyrazolo derivatives improved the bioavailability and efficacy against specific cancer cell lines. This method demonstrated a novel approach to enhance the therapeutic potential of these compounds .

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